

Clathrodin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Clathrodin**

Cat. No.: **B1669156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrodin is a marine alkaloid first isolated from the Caribbean sea sponge *Agelas clathrodes*. [1] It belongs to the pyrrole-2-aminoimidazole (P2AI) class of natural products, a family of compounds known for their diverse and potent biological activities.[2] **Clathrodin** and its synthetic analogues have garnered significant interest in the scientific community as potential therapeutic agents, particularly for their activity as modulators of voltage-gated sodium channels and their antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, synthesis, and biological activities of **Clathrodin**.

Chemical Structure and Properties

Clathrodin, with the chemical formula $C_{11}H_{13}N_5O$, is characterized by a 2-aminoimidazole moiety linked to a pyrrole-2-carboxamide group via an allylic bridge.[3]

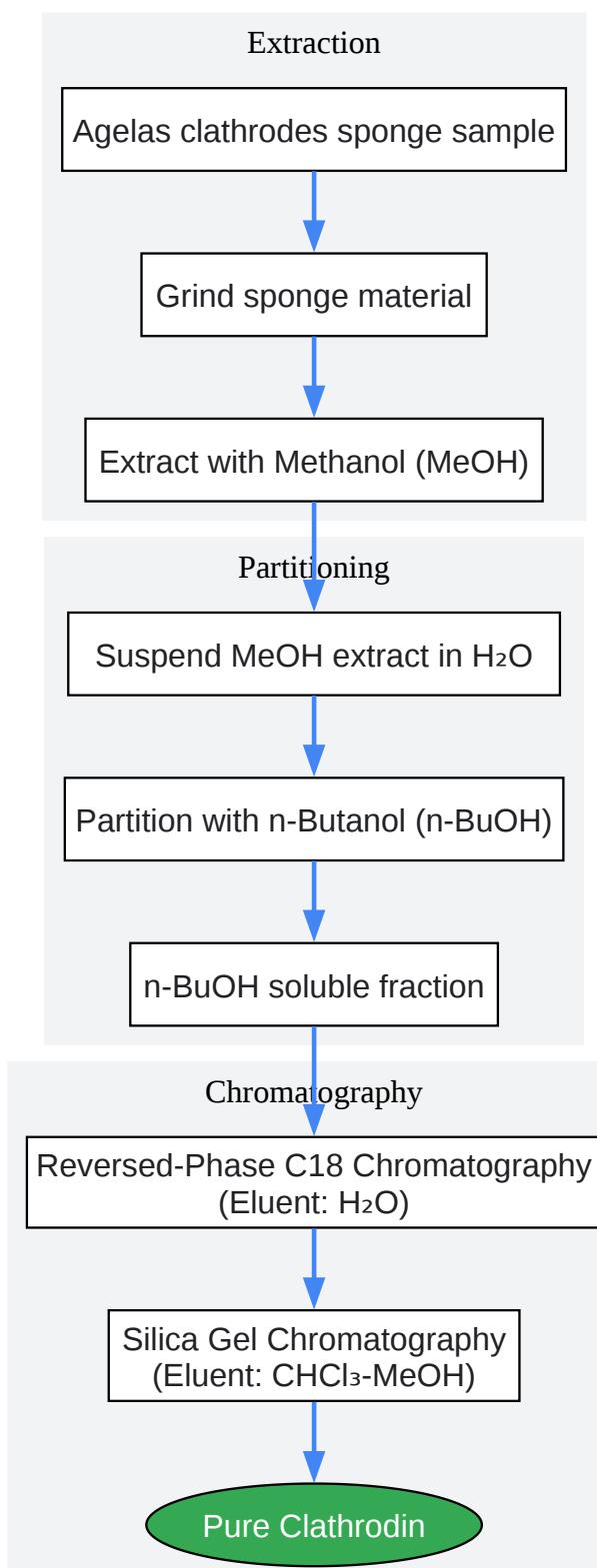
Chemical Structure:

- IUPAC Name: N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-1H-pyrrole-2-carboxamide
- CAS Number: 135383-64-1
- Molecular Formula: $C_{11}H_{13}N_5O$

- Molecular Weight: 231.25 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **Clathrodin** is presented in the table below. These values are primarily computationally derived.


Property	Value	Source
Molecular Weight	231.25 g/mol	PubChem
XLogP3	0.3	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	231.11201006 Da	PubChem
Monoisotopic Mass	231.11201006 Da	PubChem
Topological Polar Surface Area	99.6 Å ²	PubChem
Heavy Atom Count	17	PubChem
Formal Charge	0	PubChem
Complexity	294	PubChem

Experimental Protocols

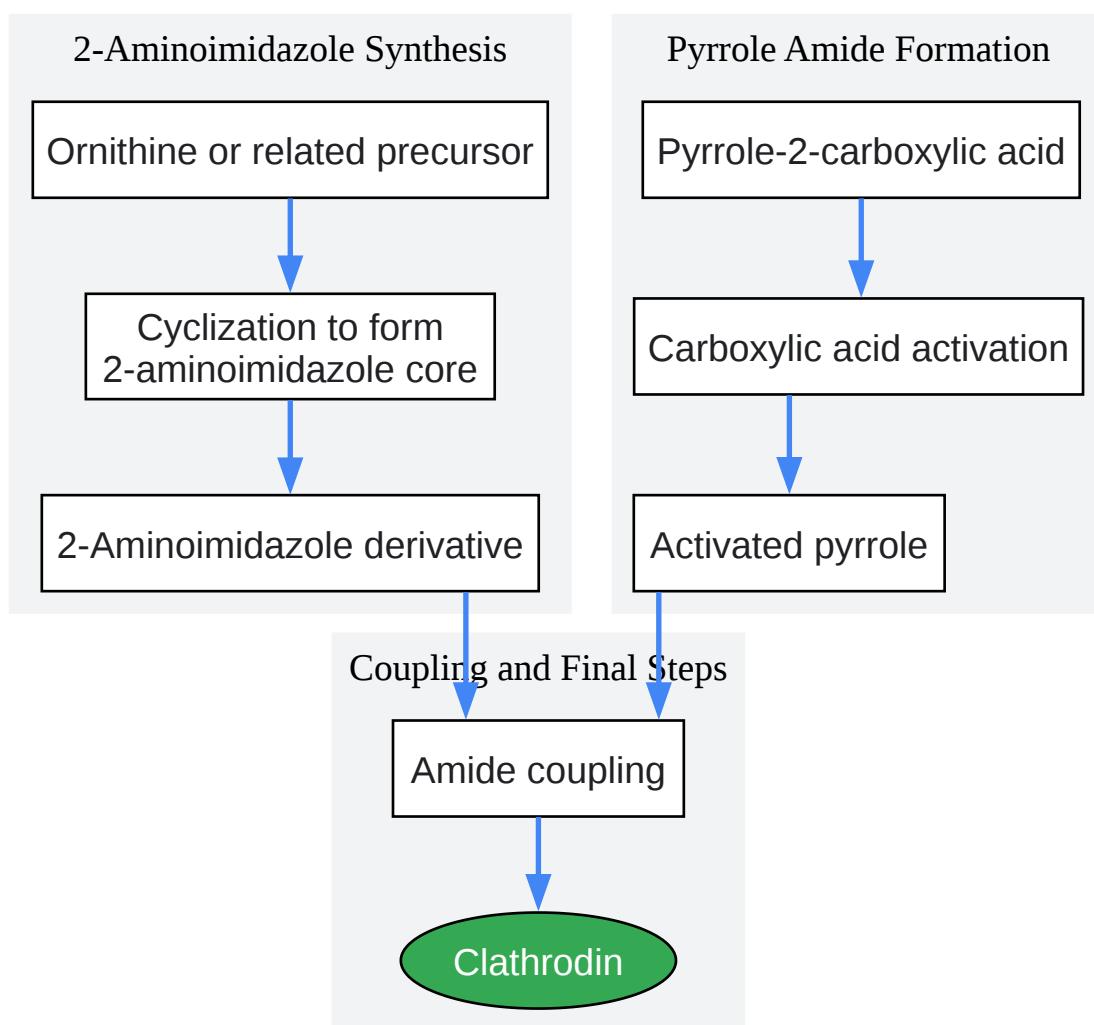
Isolation of Clathrodin from *Agelas clathrodes*

The following protocol is a composite of methodologies described in the literature for the isolation of **Clathrodin** from its natural source.

Workflow for the Isolation of **Clathrodin**:

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Clathrodin** from Agelas clathrodes.


Detailed Protocol:

- Extraction:
 - The sponge material (*Agelas clathrodes*) is collected and freeze-dried.
 - The dried sponge is ground into a fine powder.
 - The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature.
 - The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude methanolic extract is suspended in water (H₂O).
 - The aqueous suspension is then partitioned with n-butanol (n-BuOH).
 - The n-BuOH layer, containing the compounds of interest, is collected and concentrated.
- Chromatographic Purification:
 - The concentrated n-BuOH fraction is subjected to reversed-phase column chromatography on a C18 stationary phase, eluting with H₂O.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing **Clathrodin** are pooled and further purified by silica gel column chromatography.
 - The silica gel column is typically eluted with a solvent system such as chloroform-methanol (CHCl₃-MeOH) saturated with ammonia to prevent tailing of the basic compound.
 - Fractions containing pure **Clathrodin** are combined and concentrated to yield the final product.

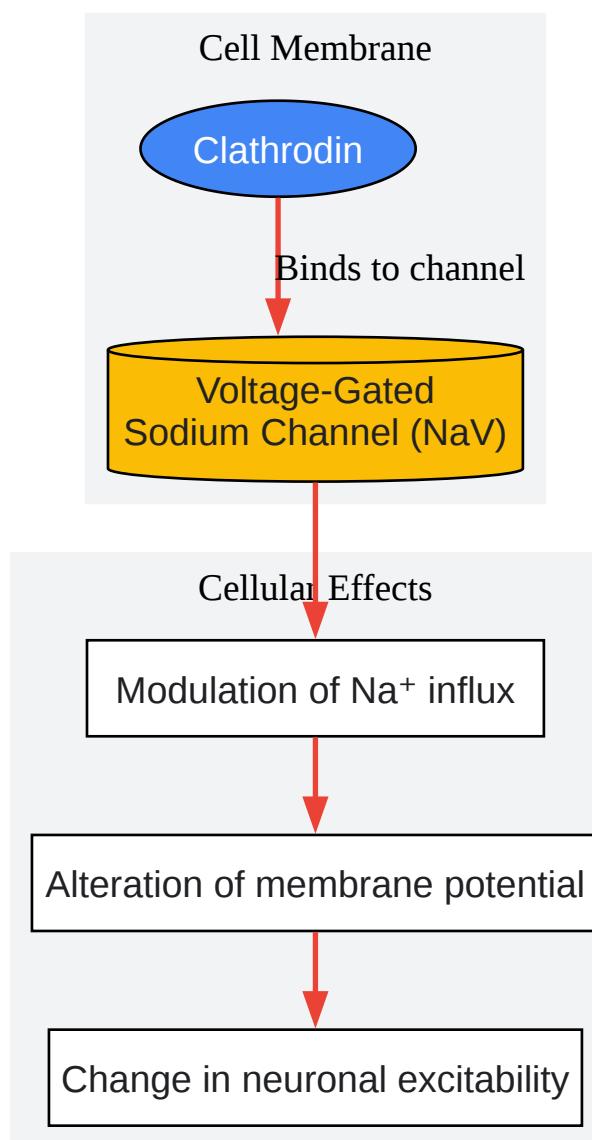
Total Synthesis of Clathrodin

Several total syntheses of **Clathrodin** have been reported. The following is a generalized workflow based on common synthetic strategies.

Workflow for the Total Synthesis of **Clathrodin**:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the total synthesis of **Clathrodin**.


Biological Activity and Mechanism of Action

Clathrodin exhibits a range of biological activities, with its effects on voltage-gated sodium channels and its antimicrobial properties being the most studied.

Modulation of Voltage-Gated Sodium Channels

Clathrodin has been identified as a modulator of voltage-gated sodium (NaV) channels.^[4] Initial studies on chick embryo sympathetic ganglia showed that **Clathrodin** could decrease the maximum amplitude of inward sodium currents by approximately 30% and shift the voltage dependence of inactivation to more negative potentials.^[4] However, a more recent and comprehensive study reinvestigating its activity on a broad panel of NaV channel isoforms found that **Clathrodin** itself did not exert significant activity at concentrations up to 10 μ M. Interestingly, some synthetic analogues of **Clathrodin** were found to be active modulators, suggesting that the pyrrole-2-aminoimidazole scaffold is a valuable starting point for the development of novel NaV channel ligands.

Mechanism of Action on Voltage-Gated Sodium Channels:

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Clathrodin** on voltage-gated sodium channels.

Antimicrobial Activity

Clathrodin has been evaluated for its antimicrobial activity. One study reported that **Clathrodin** exhibited weak activity against *Proteus vulgaris*, *Staphylococcus aureus*, and *Shigella flexneri* with a Minimum Inhibitory Concentration (MIC) of 1 mg/ml. Another study found that **Clathrodin** possessed almost no antimicrobial activity at a concentration of 50 µM against *Enterococcus faecalis*, *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.

In contrast, its dibrominated analog, oroidin, showed promising activity against Gram-positive bacteria.

Organism	MIC (µg/mL)	Reference
Proteus vulgaris	1000	
Staphylococcus aureus	1000	
Shigella flexneri	1000	
Enterococcus faecalis	> 11.57	
Staphylococcus aureus	> 11.57	
Escherichia coli	> 11.57	
Candida albicans	> 11.57	

Cytotoxic Activity

The cytotoxic properties of **Clathrodin** have also been investigated. An early study reported that it inhibited the growth of SW-480 cells with an ED₅₀ of 53 µg/mL. More recent studies have focused on the cytotoxic and pro-apoptotic activities of synthetic analogues of **Clathrodin**, with some indole-based analogues showing EC₅₀ values in the low micromolar range for apoptosis induction in HepG2 and THP-1 cell lines.

Conclusion

Clathrodin, a pyrrole-2-aminoimidazole alkaloid from the marine sponge *Agelas clathrodes*, represents an important natural product with a range of biological activities. While its own therapeutic potential may be limited by modest potency in some assays, its chemical scaffold has proven to be a valuable template for the design and synthesis of more potent and selective analogues, particularly as modulators of voltage-gated sodium channels and as potential anticancer agents. Further research into the mechanism of action of **Clathrodin** and its derivatives will be crucial for the development of new therapeutic agents based on this fascinating marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 2. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues [mdpi.com]
- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Clathrodin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669156#chemical-structure-and-properties-of-clathrodin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com